molecular formula C18H21ClN2O B2743465 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide CAS No. 953197-15-4

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide

Cat. No.: B2743465
CAS No.: 953197-15-4
M. Wt: 316.83
InChI Key: IUQAUKQMVLNGCS-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide is a chemical compound with a complex structure that includes a chloro-substituted benzamide core and a dimethylamino-substituted phenylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-(4-(dimethylamino)phenyl)propylamine. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chloro group in the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-(dimethylamino)phenyl)benzamide
  • N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide

Uniqueness

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide is unique due to its specific structural features, such as the combination of a chloro-substituted benzamide core and a dimethylamino-substituted phenylpropyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-21(2)17-10-8-14(9-11-17)5-4-12-20-18(22)15-6-3-7-16(19)13-15/h3,6-11,13H,4-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQAUKQMVLNGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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